molecular formula C4HCl2NO2S B091651 3,4-Dichloroisothiazole-5-carboxylic acid CAS No. 18480-53-0

3,4-Dichloroisothiazole-5-carboxylic acid

Cat. No.: B091651
CAS No.: 18480-53-0
M. Wt: 198.03 g/mol
InChI Key: HQZKNCJWLIWCSV-UHFFFAOYSA-N
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Description

3,4-Dichloroisothiazole-5-carboxylic acid (DCITC) is an organic compound that is widely used in a variety of scientific research applications. It is a colorless solid that is soluble in water and other polar solvents. DCITC is an important chemical intermediate in the synthesis of many other compounds, and it has been used in a variety of biochemical and physiological studies.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of 4,5-Dichloroisothiazole-3-carboxylic Acid Amides and Esters Previously unknown 4,5-dichloroisothiazole-3-carboxylic acid amides and esters were synthesized by reactions of 4,5-dichloroisothiazole-3-carbonyl chloride with ammonia, heterocyclic and aromatic amines, and functionally substituted alcohols and phenols (Nechai et al., 2004).

Synthesis of 5-Azolyl-2,4-Dihydro-3H-1,2,4-Triazole-3-Thiones and 5-Azolyl-1,3,4-Thiadiazol-2-Amines Successive transformations of 5-arylisoxazole- and 4,5-dichloroisothiazole-3-carboxylic acids and their derivatives led to the synthesis of 2-Mercapto-1,3,4-triazoles and 2-amino-1,3,4-thiadiazoles, exhibiting potential for high biological activity (Petkevich et al., 2021).

Hydrolysis Kinetics of 3,4-Dichloroisothiazole Plant-Activator LY5-24-2 A study on the hydrolysis characteristics of a novel 3,4-dichloroisothiazole-based fungicide, LY5-24-2, showed its potential as a plant-activator. The hydrolysis process followed first-order kinetics and was sensitive to pH and temperature changes (Song et al., 2021).

Catalytic and Biological Applications

Catalytic Activity of Pd(II) Complexes Pd(II) complexes with carboxyl derivative of 1,2-azoles, synthesized from functionally substituted isoxazoles and isothiazoles, showed high catalytic activity in the Suzuki reaction in aqueous media (Bumagin et al., 2016).

Fungicidal Activity and Systemic Acquired Resistance A series of 3,4-dichloroisothiazole-based-strobilurin derivatives exhibited direct fungicidal activity and induced systemic acquired resistance in plants. The study highlighted the importance of the linker between 3,4-dichloroisothiazole and the pharmacophore in determining fungicidal potency and scope (Yang et al., 2022).

Suzuki Coupling of 3,5-Dichloroisothiazole-4-Carbonitrile 3,5-Dichloroisothiazole-4-carbonitrile was used in high-yield regiospecific Suzuki couplings with aryl- and methylboronic acids, demonstrating its utility in organic synthesis (Christoforou et al., 2003).

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has the hazard statements H302+H312+H332-H315-H319-H335, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . It can also cause skin and eye irritation and may cause respiratory irritation . The precautionary statements are P261-P280-P305+P351+P338, suggesting that one should avoid breathing dust and contact with skin and eyes, wear protective clothing, gloves, safety glasses, and dust respirator .

Mechanism of Action

Properties

IUPAC Name

3,4-dichloro-1,2-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HCl2NO2S/c5-1-2(4(8)9)10-7-3(1)6/h(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQZKNCJWLIWCSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(SN=C1Cl)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HCl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7041467
Record name 3,4-Dichloro-5-isothiazolecarboxylic acid
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Molecular Weight

198.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18480-53-0
Record name 3,4-Dichloro-5-isothiazolecarboxylic acid
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Record name 3,4-Dichloro-5-isothiazolecarboxylate
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Record name 3,4-Dichloro-5-isothiazolecarboxylic acid
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Record name 3,4-dichloroisothiazole-5-carboxylic acid
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Record name 3,4-DICHLORO-5-ISOTHIAZOLECARBOXYLATE
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Q & A

Q1: What are the potential applications of 3,4-Dichloroisothiazole-5-carboxylic acid derivatives in agriculture?

A: Research suggests that derivatives of this compound, specifically the amide derivatives, show promising results as potential agricultural fungicides and antiviral agents. Studies demonstrated that some derivatives exhibit broad-spectrum fungicidal activity against various fungi. For instance, compound Ⅲe, a specific 3,4-dichloroisothiazole-5-carboxylic amide, demonstrated over 50% inhibition against nine fungal species at a concentration of 50 μg/mL []. Additionally, compounds Ⅲa and Ⅲi exhibited significant systemic acquired resistance against the Tobacco Mosaic Virus (TMV) in tobacco plants [].

Q2: How is the structure of this compound modified to generate new compounds with potential biological activity?

A: The primary modification strategy involves reacting the carboxylic acid group of this compound to form amides. This reaction is achieved by first converting the carboxylic acid to its corresponding acid chloride using reagents like thionyl chloride. The acid chloride is then reacted with various amines to yield a diverse library of 3,4-dichloroisothiazole-5-carboxylic amides [, ]. This structural modification is crucial as it allows for the exploration of structure-activity relationships, potentially leading to the identification of compounds with improved potency and a broader activity spectrum.

Q3: Are there efficient synthetic methods available for producing 3,4-dichloro-N-(2-cyanophenyl)-5-isothiazolecarboxamide?

A: Yes, a specific process has been described for the preparation of 3,4-dichloro-N-(2-cyanophenyl)-5-isothiazolecarboxamide []. This method involves two main steps:

Q4: What spectroscopic techniques are used to characterize this compound derivatives?

A: Researchers primarily utilize Nuclear Magnetic Resonance (¹H NMR), Infrared Spectroscopy (IR), and elemental analysis to confirm the synthesis and characterize the structure of novel this compound derivatives []. These techniques provide valuable information about the compound's structure, purity, and presence of specific functional groups, which are essential for understanding their properties and potential applications.

Q5: Has this compound been explored in other areas besides agricultural applications?

A: While the provided research focuses on agricultural applications, this compound has also been investigated in the development of photoluminescent materials. Studies explored its use as a ligand in combination with 1,10-phenanthroline to form a mixed-ligand Europium(III) complex with potential applications in areas like sensing and display technologies [].

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